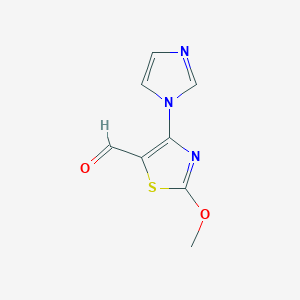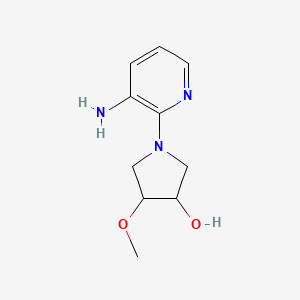![molecular formula C19H20N2O5S B13325212 [2-(4-Acetylamino-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinolin-1-yl]-acetic acid](/img/structure/B13325212.png)
[2-(4-Acetylamino-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinolin-1-yl]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Acetamidobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core linked to an acetamidobenzenesulfonyl group and an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Acetamidobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of 4-acetamidobenzenesulfonyl chloride, which is then reacted with tetrahydroisoquinoline under specific conditions to form the intermediate product. This intermediate is further reacted with acetic acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2-[2-(4-Acetamidobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
科学的研究の応用
2-[2-(4-Acetamidobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-[2-(4-Acetamidobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For instance, it may act as an inhibitor of sulfonamide-sensitive enzymes, thereby affecting metabolic processes .
類似化合物との比較
Similar Compounds
4-Acetamidobenzenesulfonyl azide: Shares the acetamidobenzenesulfonyl group but differs in its azide functionality.
Sulfanilamide: Contains a similar sulfonamide group but lacks the tetrahydroisoquinoline core.
Uniqueness
The uniqueness of 2-[2-(4-Acetamidobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its tetrahydroisoquinoline core and acetamidobenzenesulfonyl group make it a versatile compound for various applications.
特性
分子式 |
C19H20N2O5S |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
2-[2-(4-acetamidophenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)20-15-6-8-16(9-7-15)27(25,26)21-11-10-14-4-2-3-5-17(14)18(21)12-19(23)24/h2-9,18H,10-12H2,1H3,(H,20,22)(H,23,24) |
InChIキー |
ALUHYSMGBTXUBR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


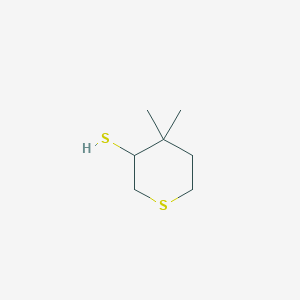

![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
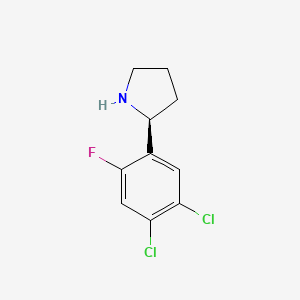
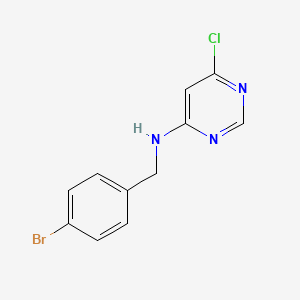
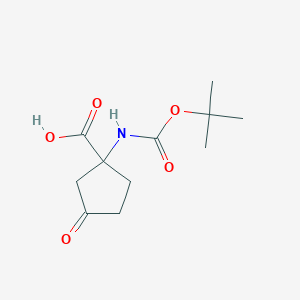
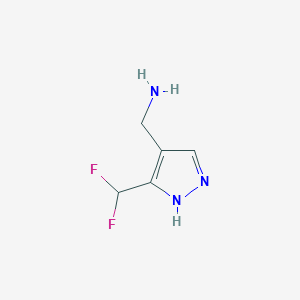
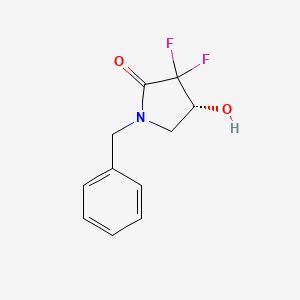
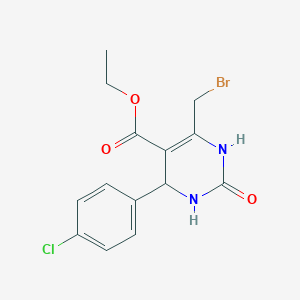
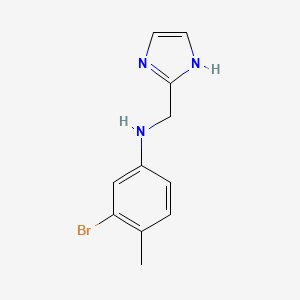
![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
